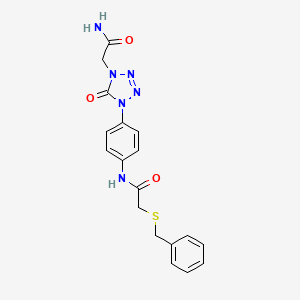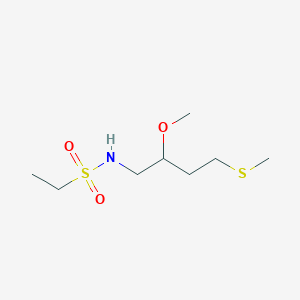
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, also known as CMP-NMO, is an organic compound with a wide range of potential scientific applications. CMP-NMO is a synthetic derivative of the naturally occurring amino acid L-proline, and has been studied for its potential use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), as well as a potential anti-inflammatory agent. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is not yet fully understood. However, it is believed that (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is able to inhibit the activity of PDE-4, AChE, and possibly other enzymes involved in cellular processes. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is believed to interact with certain receptors and ion channels in the brain, which may account for its potential therapeutic effects.
Biochemical and Physiological Effects
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential effects on biochemical and physiological processes. In animal studies, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been shown to reduce inflammation and pain, as well as improve cognitive performance. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine in laboratory experiments has several advantages. (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is relatively easy to synthesize and has been studied extensively for its potential therapeutic effects. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is relatively non-toxic and has a low potential for abuse. However, there are some limitations to the use of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine in laboratory experiments. (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is not currently approved for use in humans, and its long-term safety and efficacy have not been established.
Direcciones Futuras
The potential applications of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine are vast, and there are many potential future directions for research. Future studies should focus on the long-term safety and efficacy of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research should be conducted to elucidate the exact mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine and to explore its potential use in other areas such as cancer treatment. Finally, further research should be conducted to identify potential new therapeutic applications for (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine.
Métodos De Síntesis
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is synthesized through a multi-step process that begins with the reaction of 4-chlorobenzaldehyde and nitromethane in the presence of piperidine. This reaction yields the intermediate 4-chlorophenyl-2-nitropropene, which is then reacted with methoxymethylenemalononitrile in the presence of sodium ethoxide. The final product, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, is isolated by extraction with ethyl acetate.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7+,12-6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNDDZQYZJYMJ-ZZAUNFJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)
![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)


![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)


![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)